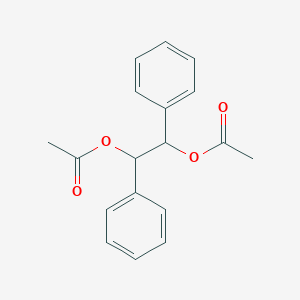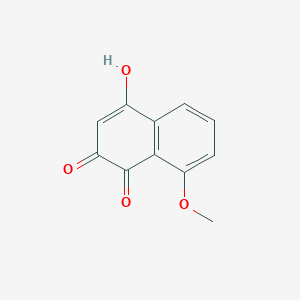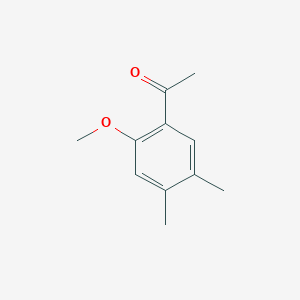
1,2-Diphenylethylene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenylethylene diacetate, also known as DPEA, is a chemical compound that is widely used in scientific research. It belongs to the family of diphenylethylenes, which are known for their diverse biological activities. DPEA is a colorless crystalline solid that is soluble in organic solvents but insoluble in water.
作用機序
The mechanism of action of 1,2-Diphenylethylene diacetate is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. 1,2-Diphenylethylene diacetate has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
1,2-Diphenylethylene diacetate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and cell cycle arrest. 1,2-Diphenylethylene diacetate has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 1,2-Diphenylethylene diacetate has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
1,2-Diphenylethylene diacetate has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, it also has some limitations, such as its limited water solubility and its tendency to undergo photoisomerization under UV light. These limitations can be overcome by using appropriate experimental conditions and by using 1,2-Diphenylethylene diacetate in combination with other compounds.
将来の方向性
There are several future directions for the research on 1,2-Diphenylethylene diacetate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its role in the regulation of cellular signaling pathways, such as the Nrf2 pathway. Additionally, the development of new synthetic methods for 1,2-Diphenylethylene diacetate and its derivatives could lead to the discovery of new biological activities and applications.
合成法
1,2-Diphenylethylene diacetate can be synthesized by the reaction of 1,2-dibromoethane with benzene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the two aromatic rings. The yield of 1,2-Diphenylethylene diacetate can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reactants, and the choice of solvent.
科学的研究の応用
1,2-Diphenylethylene diacetate has been used in a variety of scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit a wide range of biological activities, such as antitumor, anti-inflammatory, and antioxidant effects. 1,2-Diphenylethylene diacetate has also been used as a fluorescent probe for imaging biological systems, due to its ability to undergo photoisomerization.
特性
CAS番号 |
3682-07-3 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
(2-acetyloxy-1,2-diphenylethyl) acetate |
InChI |
InChI=1S/C18H18O4/c1-13(19)21-17(15-9-5-3-6-10-15)18(22-14(2)20)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
InChIキー |
YERNEDFODXSYDP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C |
正規SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C |
その他のCAS番号 |
6316-82-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)








![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)
